molecular formula C13H18FN B13528303 4-(4-Fluoro-3-methylbenzyl)piperidine

4-(4-Fluoro-3-methylbenzyl)piperidine

Cat. No.: B13528303
M. Wt: 207.29 g/mol
InChI Key: BCNMYDCFJKSPIH-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylbenzyl)piperidine is an organic compound with the molecular formula C13H18FN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorinated benzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylbenzyl)piperidine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of microwave-assisted synthesis is also explored to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylbenzyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

4-(4-Fluoro-3-methylbenzyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylbenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methylbenzyl)piperidine
  • 4-(4-Fluoro-2-methylbenzyl)piperidine
  • 4-(5-Fluoro-2-methylbenzyl)piperidine

Uniqueness

4-(4-Fluoro-3-methylbenzyl)piperidine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

4-[(4-fluoro-3-methylphenyl)methyl]piperidine

InChI

InChI=1S/C13H18FN/c1-10-8-12(2-3-13(10)14)9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3

InChI Key

BCNMYDCFJKSPIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2CCNCC2)F

Origin of Product

United States

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